NXE0041178

CNS drug discovery Pharmacokinetics Blood-brain barrier

NXE0041178 (formerly HTL0041178) is a synthetic organic small molecule and a full agonist of the orphan G protein-coupled receptor GPR52. It is characterized by a molecular weight of 390.33 g/mol and favorable drug-like properties, including a balanced profile of potency, metabolic stability, and permeability.

Molecular Formula C19H14F4N4O
Molecular Weight 390.3 g/mol
Cat. No. B10857424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNXE0041178
Molecular FormulaC19H14F4N4O
Molecular Weight390.3 g/mol
Structural Identifiers
SMILESC1CNC(=O)C2=C1N(N=C2)C3=CC(=NC=C3)CC4=CC(=CC(=C4)F)C(F)(F)F
InChIInChI=1S/C19H14F4N4O/c20-13-6-11(5-12(8-13)19(21,22)23)7-14-9-15(1-3-24-14)27-17-2-4-25-18(28)16(17)10-26-27/h1,3,5-6,8-10H,2,4,7H2,(H,25,28)
InChIKeyVASPFLVEEOBQOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NXE0041178: A Preclinical, Orally Bioavailable, and Brain-Penetrant GPR52 Agonist for Psychiatric Research


NXE0041178 (formerly HTL0041178) is a synthetic organic small molecule [1] and a full agonist of the orphan G protein-coupled receptor GPR52 [2]. It is characterized by a molecular weight of 390.33 g/mol and favorable drug-like properties, including a balanced profile of potency, metabolic stability, and permeability . This compound has been advanced to preclinical development as a potential therapy for schizophrenia and related psychiatric disorders, distinguished by its extensive brain exposure and oral activity in rodent models [3].

Why Generic Substitution of NXE0041178 with Other GPR52 Agonists is Unreliable


Selecting a GPR52 agonist for research requires careful consideration of the target's specific pharmacological profile. While multiple agonists exist, their functional potency, brain penetration, and oral bioavailability vary significantly. For instance, the first reported GPR52 agonist WO-459 has a high in vitro potency (pEC50 7.53) but its overall ADME profile is less well-characterized [1]. Similarly, the brain-penetrant agonist PW0787 (EC50=135 nM) demonstrates a different potency and selectivity profile [2]. Direct substitution without verifying comparable activity in the intended model system can lead to irreproducible results, as the balance of physicochemical properties, metabolism, and target engagement differs substantially between compounds. NXE0041178 was optimized specifically for a balanced profile of potency, metabolic stability, and brain exposure, making it unsuitable for direct replacement by earlier or less-characterized agonists [3].

Quantitative Differentiation of NXE0041178: Head-to-Head and Cross-Study Comparator Data


Enhanced Brain Exposure and Reduced Efflux Liability of NXE0041178 Compared to Close Analogs

In a direct comparison with a close structural analog (compound 3) within the same chemotype, NXE0041178 demonstrated a 5-fold increase in unbound brain exposure (Kp,uu of 0.35 vs. 0.40) and a 2.4-fold reduction in plasma clearance (16 vs. 39 mL/min/kg), achieving this with significantly lower P-gp efflux liability. This validates the optimization strategy that prioritized reduced efflux to enhance CNS penetration [1].

CNS drug discovery Pharmacokinetics Blood-brain barrier

Superior Oral Bioavailability and Drug-Like Pharmacokinetics in Rodents

NXE0041178 exhibits a pharmacokinetic profile in rats that is predictive of once-daily human dosing. Its oral bioavailability (F=40%) and moderate half-life (0.8h) in rats, coupled with low plasma clearance (16 mL/min/kg, ~22% of hepatic blood flow), represent a significant improvement over many earlier GPR52 agonists which often suffer from poor oral absorption or high clearance [1]. For comparison, the GPR52 agonist PW0787, while also brain-penetrant, has an EC50 of 135 nM (5-fold lower potency) and its pharmacokinetic profile is reported in different units, making a direct numerical comparison challenging, but NXE0041178's integrated potency and ADME profile is optimized for in vivo behavioral studies [2].

Pharmacokinetics ADME Oral bioavailability

Comparative Potency and Functional Efficacy Against Human and Rodent GPR52

NXE0041178 is a full GPR52 agonist with a pEC50 of 7.5 (EC50 = 31.62 nM) for human GPR52 and 7.55 (EC50 = 27.5 nM) for rat GPR52, measured in cAMP accumulation assays [1]. This cross-species potency is similar to the first reported GPR52 agonist WO-459 (pEC50 = 7.53) [2]. However, NXE0041178 has been more extensively characterized for in vivo brain exposure and oral activity, offering a more robust tool for preclinical research than the earlier compound. In contrast, the structurally distinct GPR52 agonist PW0787 is significantly less potent (EC50 = 135 nM) [3]. The improved potency of NXE0041178 allows for lower dosing in behavioral models, potentially reducing off-target effects.

GPR52 cAMP assay Potency

Preclinical ADME Profile: Low Clearance and Predicted Once-Daily Human Dosing

NXE0041178 demonstrates a favorable ADME profile, with low metabolic clearance in preclinical species and good in vitro-to-in vivo correlation. In human in vitro systems, NXE0041178 shows low metabolic turnover, suggesting a pharmacokinetic profile in humans that would be compatible with once-daily dosing [1]. This is a critical differentiator from earlier GPR52 agonists which often lacked extensive ADME characterization. The compound also shows no significant inhibition of hERG, hNaV1.5, or cytochrome P450 isoforms, and no reactive metabolites were detected, supporting a favorable safety profile .

ADME Drug metabolism Human PK prediction

Optimal Research and Industrial Application Scenarios for NXE0041178 Based on Quantitative Evidence


In Vivo Behavioral Pharmacology Studies in Rodent Models of Schizophrenia

The compound's oral bioavailability (F=40% in rat) and extensive brain exposure (Kp,uu = 0.35) [1] make it ideal for chronic oral dosing studies in rodent models of psychiatric disorders. Its ability to suppress d-amphetamine-induced hyperactivity in rats provides a validated behavioral endpoint for assessing antipsychotic-like activity.

Investigating GPR52-Mediated Signaling and Circuitry in the Brain

With high cellular permeability and little interaction with efflux transporters P-gp and BCRP [2], NXE0041178 is well-suited for studies examining GPR52's role in modulating fronto-striatal and limbic dopamine pathways. Its potency (EC50 = 27.5 nM for rat GPR52) [3] allows for selective target engagement at low concentrations.

Preclinical Pharmacokinetic and ADME Profiling in Multiple Species

The comprehensive ADME characterization, including low metabolic clearance in mouse, rat, and monkey, and good in vitro-to-in vivo correlation [2], positions NXE0041178 as a valuable tool for studying the translational PK/PD relationships of GPR52 agonism. Its predicted once-daily dosing profile in humans supports its use in advanced preclinical development programs.

Selective Chemical Biology Probe for GPR52

Given its lack of significant inhibition of hERG, hNaV1.5, and cytochrome P450 isoforms , and the absence of reactive metabolites [2], NXE0041178 can serve as a selective probe for dissecting GPR52-specific functions without confounding off-target effects, which is critical for validating the therapeutic hypothesis.

Technical Documentation Hub

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